molecular formula C10H13BrO2 B1526648 1-Bromo-2-(3-methoxypropoxy)benzene CAS No. 1079402-67-7

1-Bromo-2-(3-methoxypropoxy)benzene

Cat. No. B1526648
M. Wt: 245.11 g/mol
InChI Key: KQQOBVYZTUAQAG-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-methoxypropoxy)benzene is a chemical compound with the CAS Number: 1079402-67-7. It has a molecular weight of 245.12 . The IUPAC name for this compound is 1-bromo-2-(3-methoxypropoxy)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(3-methoxypropoxy)benzene can be represented by the linear formula C10H13BrO2 . The InChI code for this compound is 1S/C10H13BrO2/c1-12-7-4-8-13-10-6-3-2-5-9 (10)11/h2-3,5-6H,4,7-8H2,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-2-(3-methoxypropoxy)benzene has a molecular weight of 245.12 . It is a solid at room temperature .

Safety And Hazards

This compound is considered a flammable liquid and vapor. It can cause skin irritation and is toxic to aquatic life with long-lasting effects . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-2-(3-methoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQOBVYZTUAQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727206
Record name 1-Bromo-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(3-methoxypropoxy)benzene

CAS RN

1079402-67-7
Record name 1-Bromo-2-(3-methoxypropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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